
3-Bromo-9,9-diphenyl-9H-fluorene
Vue d'ensemble
Description
3-Bromo-9,9-diphenyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C25H17Br. It is a brominated fluorene compound, characterized by the presence of a bromine atom at the 3-position and two phenyl groups at the 9-position of the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-9,9-diphenyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-diphenyl-9H-fluorene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or column chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
3-Bromo-9,9-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting materials.
Photovoltaics: Incorporated into organic photovoltaic cells to enhance light absorption and charge transport properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Utilized in the design of novel polymers and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-9,9-diphenyl-9H-fluorene in various applications is primarily related to its electronic structure and ability to participate in π-π interactions. In organic electronics, its conjugated system facilitates charge transport and light emission. In medicinal chemistry, its structural framework can interact with biological targets through hydrophobic interactions and π-stacking, influencing the activity of potential drug candidates.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Diphenyl-9H-fluorene: Lacks the bromine atom, resulting in different reactivity and electronic properties.
2-Bromo-9,9-diphenyl-9H-fluorene: Bromine atom at the 2-position, leading to different substitution patterns and reactivity.
9,9-Dimethyl-9H-fluorene: Methyl groups instead of phenyl groups, affecting the compound’s steric and electronic characteristics.
Uniqueness
3-Bromo-9,9-diphenyl-9H-fluorene is unique due to the specific positioning of the bromine atom and the presence of phenyl groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for targeted applications in organic electronics, photovoltaics, and medicinal chemistry.
Propriétés
IUPAC Name |
3-bromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-15-16-24-22(17-20)21-13-7-8-14-23(21)25(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLLFWWMWDULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
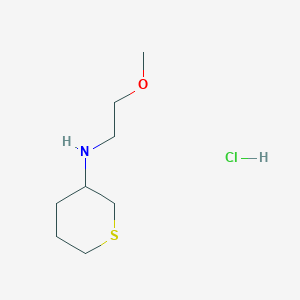

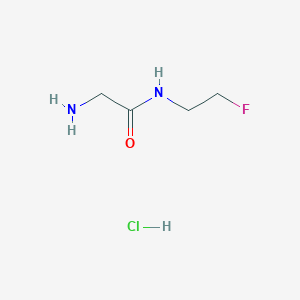

![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)

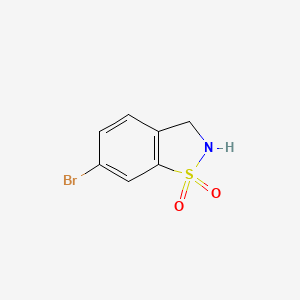
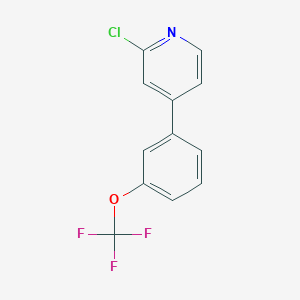
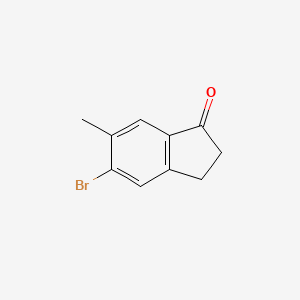
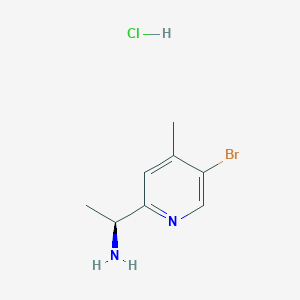


![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)
